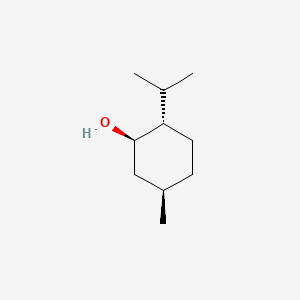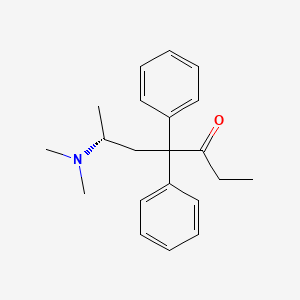
Racemorphan Hydrobromide (1.0 mg/mL in Methanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Racemorphan Hydrobromide (1.0 mg/mL in Methanol): is a synthetic compound belonging to the morphinan family. It is known for its potent analgesic properties and is often used as a substitute for morphine. The compound is structurally similar to morphine but lacks the ether-oxygen bridge, making it a unique and valuable compound in medical and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Racemorphan Hydrobromide (1.0 mg/mL in Methanol) involves several steps, starting from the basic morphinan structure. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 3-position of the morphinan ring.
Methylation: Addition of a methyl group to the nitrogen atom.
Hydrobromide Formation: Conversion of the free base to its hydrobromide salt form.
Industrial Production Methods: Industrial production of Racemorphan Hydrobromide (1.0 mg/mL in Methanol) typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Racemorphan Hydrobromide (1.0 mg/mL in Methanol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a deoxy derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 3-keto-N-methylmorphinan derivatives.
Reduction: Formation of deoxy-N-methylmorphinan derivatives.
Substitution: Formation of halogenated or alkylated morphinan derivatives.
Scientific Research Applications
Racemorphan Hydrobromide (1.0 mg/mL in Methanol) has a wide range of applications in scientific research:
Chemistry: Used as a reference compound for studying the structure-activity relationship of morphinan derivatives.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
The analgesic effects of Racemorphan Hydrobromide (1.0 mg/mL in Methanol) are primarily mediated through its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, inhibiting the transmission of pain signals and producing analgesia. The molecular targets include the mu-opioid receptor, which is responsible for the majority of its analgesic effects .
Comparison with Similar Compounds
Morphine: A natural opioid with a similar structure but includes an ether-oxygen bridge.
Methadone: A synthetic opioid with a different structure but similar analgesic properties.
Dihydrodesoxymorphine-D: A synthetic derivative of morphine with a similar structure but different pharmacological profile.
Uniqueness: Racemorphan Hydrobromide (1.0 mg/mL in Methanol) is unique due to its structural modification, which enhances its analgesic potency and duration of action compared to morphine. It also exhibits a different side effect profile, making it a valuable alternative in pain management .
Properties
CAS No. |
17140-05-5 |
|---|---|
Molecular Formula |
C17H24BrNO |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C17H23NO.BrH/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1H/t14-,16+,17+;/m0./s1 |
InChI Key |
WVFGKGPFQSEWON-DYWKTHLTSA-N |
SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.Br |
Isomeric SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.Br |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.Br |
Appearance |
Solid powder |
Key on ui other cas no. |
17140-05-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levorphanol hydrobromide; l-Dromoran hydrobromide; Methorphinan hydrobromide; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















